(R)-2-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride
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Overview
Description
®-2-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an azetidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Coupling with the Phenyl Ring: The phenyl ring is coupled to the azetidine ring through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-2-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The azetidine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds also contain a trifluoromethyl group and are used in similar applications in organic synthesis.
Pyrrolopyrazine Derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
3-Trifluoromethyl-1,2,4-triazoles: These compounds are important scaffolds in medicinal chemistry and share the trifluoromethyl group.
Uniqueness
®-2-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride is unique due to its specific combination of the trifluoromethoxy group, phenyl ring, and azetidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H11ClF3NO |
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Molecular Weight |
253.65 g/mol |
IUPAC Name |
(2R)-2-[4-(trifluoromethoxy)phenyl]azetidine;hydrochloride |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-8-3-1-7(2-4-8)9-5-6-14-9;/h1-4,9,14H,5-6H2;1H/t9-;/m1./s1 |
InChI Key |
UBURPYDJKBHOKV-SBSPUUFOSA-N |
Isomeric SMILES |
C1CN[C@H]1C2=CC=C(C=C2)OC(F)(F)F.Cl |
Canonical SMILES |
C1CNC1C2=CC=C(C=C2)OC(F)(F)F.Cl |
Origin of Product |
United States |
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